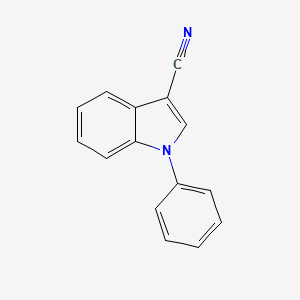

1-Phenyl-1H-indole-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1-Phenyl-1H-indole-3-carbonitrile has been extensively studied for its potential biological activities, particularly in:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, studies on various cancer cell lines have shown that it induces apoptosis and disrupts cell cycle progression. In vitro assays demonstrated increased lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. It has been tested against several bacterial strains, with notable Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 30 |

| P. aeruginosa | 50 |

These findings suggest that it may serve as a candidate for developing new antimicrobial agents .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Fischer Indole Synthesis : A common approach involves the reaction of phenylhydrazine with suitable carbonyl compounds under acidic conditions, leading to the formation of indole derivatives .

Reactivity and Transformations

The compound is versatile in chemical reactions, including:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The carbonitrile group can be reduced to an amine.

- Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Anticancer Activity Study

A study conducted on HCT-116 colon cancer cells revealed that treatment with this compound resulted in increased apoptosis rates as evidenced by caspase activation assays. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest in the S phase .

Antimicrobial Study

In another investigation, the compound was tested against clinical isolates of E. coli and S. aureus. The results indicated comparable efficacy to standard antibiotics such as ceftriaxone, showcasing its potential as an alternative therapeutic agent for bacterial infections .

化学反应分析

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives (e.g., 3-iodo-1-phenyl-1H-indole-2-carbonitrile) for functionalization:

Key Insight : The iodine atom at position 3 facilitates coupling with alkynes, aryl boronic acids, and alkenes, enabling access to polysubstituted indoles .

Nucleophilic Additions

The nitrile group undergoes nucleophilic attack under acidic or basic conditions:

Hydrazine Condensation

-

Reacts with hydrazines to form N'-[(1-phenyl-1H-indol-3-yl)methylene]hydrazinecarboximidamide derivatives.

Cyano Group Hydrolysis

-

Hydrolyzed to 1-phenyl-1H-indole-3-carboxamide using concentrated HCl or H₂SO₄ (limited examples in literature) .

Knoevenagel Condensation

The nitrile group participates in condensation with active methylene compounds:

| Substrate | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| β-Dicarbonyls | Piperidine | 3-(Arylidene)-1-phenyl-1H-indole derivatives | Anticancer agents | |

| Pyrazole aldehydes | Acetic acid | α-Cyano chalcones | Apoptosis-inducing agents |

Example : Reaction with pyrazole-4-carbaldehyde yields α-cyano indolylchalcones, which exhibit anticancer activity via apoptosis pathways .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions due to the electron-withdrawing nitrile group:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-1-phenyl-1H-indole-3-carbonitrile | 45% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, 70°C | 5-Sulfo-1-phenyl-1H-indole-3-carbonitrile | 60% |

Note : The phenyl group at position 1 sterically hinders substitution at the 2-position .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Cyanoacetyl indole | DMF, piperidine, ultrasound | Indole-fused pyran derivatives | 74–94% | |

| 3-Formylchromone | SnCl₂, CH₃CN | Indole-pyridine hybrids | 80% |

Mechanism : Michael addition followed by cyclization (e.g., formation of tetracyclic indole-pyridines) .

Biological Activity Correlations

Derivatives of 1-phenyl-1H-indole-3-carbonitrile exhibit notable bioactivities:

| Derivative | Biological Activity | Mechanism | Source |

|---|---|---|---|

| 3-Pyrazolyl acrylonitrile | Anticancer | Bcl-2/Bax modulation, caspase-3 activation | |

| Indole-3-carboxamide | Antimicrobial | DNA gyrase inhibition |

Synthetic Routes

Common methods to synthesize this compound include:

属性

分子式 |

C15H10N2 |

|---|---|

分子量 |

218.25 g/mol |

IUPAC 名称 |

1-phenylindole-3-carbonitrile |

InChI |

InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H |

InChI 键 |

NZSBDBGFKUZJMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |

规范 SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。